molecular formula C6H4BrF3N2O B2523234 5-Bromo-1-(2,2,2-trifluoroethyl)pyrazin-2-one CAS No. 1935211-47-4

5-Bromo-1-(2,2,2-trifluoroethyl)pyrazin-2-one

Cat. No. B2523234
CAS RN: 1935211-47-4
M. Wt: 257.01
InChI Key: NSRDSLBJLIGXOY-UHFFFAOYSA-N
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Description

The compound of interest, 5-Bromo-1-(2,2,2-trifluoroethyl)pyrazin-2-one, is a brominated pyrazinone derivative with a trifluoroethyl group. While the specific compound is not directly synthesized or analyzed in the provided papers, related brominated pyrazinone derivatives and their synthesis methods are discussed, which can provide insights into the potential properties and reactivity of the compound .

Synthesis Analysis

The synthesis of brominated pyrazinone derivatives can be complex, involving multiple steps and various reagents. For instance, a novel synthesis route for 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides has been developed, which includes a selective Sandmeyer reaction, indicating the potential for bromine to be introduced into pyrazinone structures through similar reactions . Additionally, the synthesis of 5-alkyl-2-ferrocenyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one derivatives via a one-pot procedure suggests that the introduction of alkyl groups, such as a trifluoroethyl group, into the pyrazinone framework might be feasible .

Molecular Structure Analysis

The molecular structure of brominated pyrazinones can be characterized using various spectroscopic techniques. For example, the structure of 5-(5-bromo-2-thienyl)-1-(phenyl)-3-phenyl-2-pyrazoline was confirmed using NMR and X-ray diffraction studies . These techniques could similarly be applied to determine the structure of 5-Bromo-1-(2,2,2-trifluoroethyl)pyrazin-2-one, ensuring the correct placement of the bromo and trifluoroethyl substituents on the pyrazinone ring.

Chemical Reactions Analysis

The reactivity of brominated pyrazinones can be inferred from the synthesis of related compounds. For instance, the reaction of chloro(bromo)vinyl ketones with N,N-dimethylhydrazine to afford 3-substituted 1-methyl(5-halo)pyrazoles indicates that brominated pyrazinones may undergo nucleophilic substitution reactions . This suggests that the bromine atom in 5-Bromo-1-(2,2,2-trifluoroethyl)pyrazin-2-one could potentially be reactive towards nucleophiles.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated pyrazinones can be diverse. The vibrational and electronic absorption characteristics of a monohydrate organic salt of a related compound were studied using spectroscopic and computational methods, which could provide a basis for understanding the optical properties of 5-Bromo-1-(2,2,2-trifluoroethyl)pyrazin-2-one . Additionally, the vibrational spectra of 5-amino-1-(4-bromophenyl)-3-phenyl-1-H-pyrazole were analyzed, which could be relevant for assessing the vibrational properties of the compound .

Scientific Research Applications

Synthetic Applications and Building Blocks 5-Bromo-1-(2,2,2-trifluoroethyl)pyrazin-2-one serves as a critical intermediate in the synthesis of complex molecules. For example, it has been used in the preparation of 5-(Trimethylstannyl)-2H-pyran-2-one and 3-(Trimethylstannyl)-2H-pyran-2-one, which are pivotal in the Pd(0)-catalyzed coupling reactions with enol triflates, leading to the synthesis of various substituted 2H-pyran-2-ones. Such reactions are instrumental in the convergent syntheses of lucibufagins and bufadienolides (Liu & Meinwald, 1996).

Catalysis and Material Science The compound has also found applications in catalysis and material science, particularly in the creation of heteroleptic mononuclear cyclometalated bis(phenylpyridine)iridium(III) complexes with tetrazolate chelate ligands. These complexes exhibit a wide span of redox and emission properties, making them attractive for use in organic light-emitting devices (OLEDs) and other photophysical applications (Stagni et al., 2008).

Pharmaceutical and Biological Research In pharmaceutical research, 5-Bromo-1-(2,2,2-trifluoroethyl)pyrazin-2-one derivatives have been synthesized for their potential applications in drug development, including the exploration of their antimicrobial and nematicidal activities. These studies provide a foundation for future drug discovery efforts, highlighting the compound's relevance in developing therapeutic agents (Penta et al., 2013).

Optical and Electronic Properties Furthermore, the modification of 5-Bromo-1-(2,2,2-trifluoroethyl)pyrazin-2-one derivatives to study their optical and electronic properties underlines its importance in material science. Investigations into the non-linear optical (NLO) properties and electronic behavior of these compounds contribute to the development of new materials with potential applications in electronics and photonics (Vural & Kara, 2017).

properties

IUPAC Name

5-bromo-1-(2,2,2-trifluoroethyl)pyrazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrF3N2O/c7-4-2-12(3-6(8,9)10)5(13)1-11-4/h1-2H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSRDSLBJLIGXOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CC(=O)N1CC(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrF3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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